4-Mercapto-2-methylphenol

Vue d'ensemble

Description

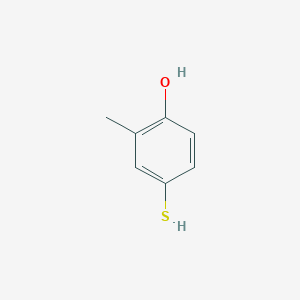

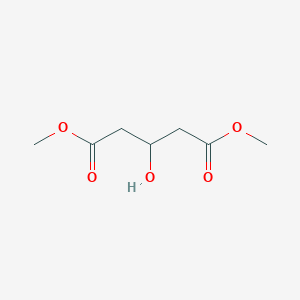

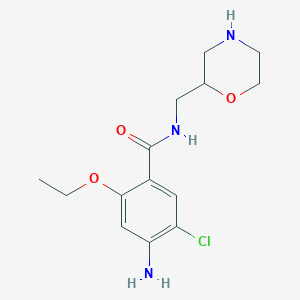

4-Mercapto-2-methylphenol is a chemical compound with the formula C7H8OS . It contains a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .

Molecular Structure Analysis

The molecular structure of 4-Mercapto-2-methylphenol consists of 8 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 1 Sulfur atom . It contains a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis

Thiols, which are compounds containing an SH functional group like 4-Mercapto-2-methylphenol, can react with heavy metals forming insoluble compounds . This reaction is responsible for the biological toxicity of heavy metal salts .Physical And Chemical Properties Analysis

Thiols, like 4-Mercapto-2-methylphenol, are incapable of hydrogen bonding, thus they have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight .Applications De Recherche Scientifique

Environmental Monitoring

4-Mercapto-2-methylphenol is utilized in environmental monitoring due to its electrochemical properties. It can be detected and quantified using advanced electrochemical sensors, which are crucial for monitoring pollutants in various environments such as aquatic, atmospheric, and soil . These sensors are designed to be sensitive to specific compounds, making them ideal for tracking the presence and concentration of environmental contaminants.

Aroma Compounds Production

In the field of food chemistry, 4-Mercapto-2-methylphenol plays a role in the production of high-impact aroma compounds. It is released by microbial cysteine-S-conjugate β-lyases from its precursors and is known for contributing to the box tree and black currant flavors in wines . This compound is synthesized with high purity and used to examine β-lyase activities in various yeasts and bacteria.

Analytical Chemistry

4-Mercapto-2-methylphenol is significant in analytical chemistry, where it’s used as a standard or reagent in various chromatographic and spectroscopic methods. Its presence and concentration can be determined using techniques like NMR, HPLC, LC-MS, and UPLC, which are essential for the qualitative and quantitative analysis of complex mixtures .

Green Tea Analysis

This compound is also important in the analysis of green tea, where it contributes to the unique aroma profile of certain high-quality teas. It is identified as one of the key aroma compounds in Longjing green tea infusions, and its concentration can significantly affect the overall sensory experience of the tea .

Chemical Synthesis

Lastly, 4-Mercapto-2-methylphenol finds its application in chemical synthesis. It serves as a precursor or intermediate in the synthesis of various organic compounds. Its thiol group is particularly reactive, making it a valuable compound for constructing larger, more complex structures .

Safety and Hazards

4-Mercapto-2-methylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful in contact with skin or if inhaled . Protective measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary target of 4-Mercapto-2-methylphenol is human carbonic anhydrase II (hCAII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

4-Mercapto-2-methylphenol binds to the active site of hCAII. This unexpected binding mode is the result of a steric clash between the methyl group and a highly ordered water network in the active site that is further stabilized by the formation of a hydrogen bond and favorable hydrophobic contacts .

Biochemical Pathways

The binding of 4-Mercapto-2-methylphenol to hCAII affects the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and bicarbonate in various parts of the body.

Pharmacokinetics

The compound’s interaction with hcaii suggests that it may be absorbed and distributed to tissues where this enzyme is present .

Result of Action

The binding of 4-Mercapto-2-methylphenol to hCAII inhibits the enzyme’s activity, which can affect the balance of carbon dioxide and bicarbonate in the body . This can have various molecular and cellular effects, depending on the specific physiological context.

Action Environment

The action, efficacy, and stability of 4-Mercapto-2-methylphenol can be influenced by various environmental factors. For example, the compound’s binding to hCAII can be affected by the presence of other molecules in the active site of the enzyme . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

Propriétés

IUPAC Name |

2-methyl-4-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-4-6(9)2-3-7(5)8/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJGOCMSBZWCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462181 | |

| Record name | 4-Mercapto-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Mercapto-2-methylphenol | |

CAS RN |

32281-01-9 | |

| Record name | 4-Mercapto-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)